molecular formula C8H8BrN5 B596595 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine CAS No. 1250084-93-5

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Katalognummer: B596595
CAS-Nummer: 1250084-93-5
Molekulargewicht: 254.091
InChI-Schlüssel: HPXSJLKXKPKJQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 1250084-93-5) is a high-value heterocyclic compound with the molecular formula C 8 H 8 BrN 5 and a molecular weight of 254.09 g/mol . This brominated, N-pyrimidyl-substituted pyrazole is a crucial building block in medicinal chemistry and pharmaceutical research. The presence of both a bromine atom and an amine group on the pyrazole core makes it a versatile intermediate for further functionalization via cross-coupling reactions and nucleophilic substitution. Pyrazole derivatives are widely recognized for their diverse biological and pharmaceutical properties and are increasingly important in developing metal-organic frameworks (MOFs) and studying supramolecular chemistry, where non-covalent interactions like hydrogen and halogen bonding drive molecular self-assembly . As a key synthetic intermediate, this compound is particularly valuable for constructing potential inhibitors of biological targets such as phosphatidylinositol-3-kinase (PI3K), which is a prominent focus in oncology research . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-bromo-5-methyl-2-pyrimidin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5/c1-5-6(9)7(10)14(13-5)8-11-3-2-4-12-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXSJLKXKPKJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)N)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyrimidinyl-Pyrazolamine Scaffold: A Technical Guide to its Discovery, History, and Evolution as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidinyl-pyrazolamine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous targeted therapies, particularly in oncology. This guide provides an in-depth technical overview of the discovery and historical development of these compounds, tracing their evolution from early synthetic curiosities to highly potent and selective kinase inhibitors. We will delve into the key structural isomers, their synthesis, mechanism of action as ATP-competitive inhibitors, and the structure-activity relationships that have guided their optimization. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

Introduction: The Rise of a Privileged Scaffold

The fusion of pyrimidine and pyrazole rings has given rise to a versatile class of heterocyclic compounds with a rich history in medicinal chemistry. These scaffolds, particularly the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isomers, are recognized as bioisosteres of adenine, the purine nucleobase in adenosine triphosphate (ATP). This structural mimicry allows them to effectively compete with ATP for binding to the catalytic site of protein kinases, a class of enzymes that play a pivotal role in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The journey of pyrimidinyl-pyrazolamine compounds from their initial synthesis to their current status as blockbuster drugs is a testament to the power of rational drug design and a deep understanding of enzyme kinetics and cellular signaling.

A Historical Perspective: From Synthesis to Kinase Inhibition

The story of pyrimidinyl-pyrazolamine compounds begins in the mid-20th century, with early explorations into the synthesis of fused heterocyclic systems.[1] Initially, these compounds were investigated for a broad range of biological activities, including potential use as purine nucleoside analogues in antiviral and anticancer research.[1] For several decades, their development remained largely academic, focused on synthetic methodologies and the exploration of their fundamental chemical properties.

A paradigm shift occurred in the 1980s and 1990s with the burgeoning field of kinase biology and its link to cancer. This era saw the recognition of pyrazolopyrimidines as potent inhibitors of various enzymes, particularly protein kinases. A landmark discovery in 1996 identified the pyrazolo[3,4-d]pyrimidines PP1 and PP2 as potent inhibitors of the Src family of non-receptor tyrosine kinases. This was a pivotal moment, demonstrating the potential of this scaffold to selectively target kinases and paving the way for a new wave of drug discovery efforts.

The subsequent decades witnessed an explosion of research focused on optimizing the pyrimidinyl-pyrazolamine core to achieve greater potency and selectivity against a wide array of kinase targets. This has led to the development of numerous clinical candidates and several FDA-approved drugs, solidifying the importance of this scaffold in modern medicine.

The Core Scaffolds: Pyrazolo[3,4-d]pyrimidines and Pyrazolo[1,5-a]pyrimidines

Two primary isomers of the pyrimidinyl-pyrazolamine family have dominated the landscape of kinase inhibitor development:

  • Pyrazolo[3,4-d]pyrimidines: This isomer is arguably the more prominent of the two in oncology. Its structure closely mimics the adenine core of ATP, allowing for crucial hydrogen bonding interactions with the hinge region of the kinase active site. This scaffold is the foundation for the highly successful Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib .

  • Pyrazolo[1,5-a]pyrimidines: This isomer also serves as an effective ATP mimetic and has been successfully exploited in the development of potent kinase inhibitors. It offers a different vector space for substituent placement, allowing for the fine-tuning of selectivity and pharmacokinetic properties.

The versatility of these core structures lies in their amenability to chemical modification at various positions, enabling the optimization of interactions with different regions of the kinase ATP-binding pocket.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The primary mechanism by which pyrimidinyl-pyrazolamine compounds exert their therapeutic effect is through competitive inhibition of protein kinases. As ATP mimetics, they bind to the highly conserved ATP-binding pocket of the kinase domain, preventing the binding of the natural substrate, ATP. This blockade of ATP binding inhibits the phosphotransferase activity of the kinase, thereby disrupting the downstream signaling pathways that are dependent on its function.

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Becomes Pyrimidinyl-Pyrazolamine Inhibitor Pyrimidinyl-Pyrazolamine Inhibitor Pyrimidinyl-Pyrazolamine Inhibitor->Kinase Blocks ATP Binding

Figure 1: General mechanism of action of pyrimidinyl-pyrazolamine compounds as ATP-competitive kinase inhibitors.

Key Compounds and Their Therapeutic Applications

The versatility of the pyrimidinyl-pyrazolamine scaffold has led to the development of inhibitors targeting a wide range of kinases involved in various diseases.

Compound NameCore ScaffoldPrimary Target(s)Therapeutic AreaRepresentative IC50
Ibrutinib (Imbruvica®) Pyrazolo[3,4-d]pyrimidineBTKB-cell malignancies0.5 nM (BTK)
Zanubrutinib (Brukinsa®) Pyrazolo[1,5-a]pyrimidineBTKB-cell malignancies<1 nM (BTK)
PP2 Pyrazolo[3,4-d]pyrimidineSrc family kinasesResearch Tool4 nM (Lck), 5 nM (Fyn)
SI306 Pyrazolo[3,4-d]pyrimidineSrcGlioblastoma (preclinical)11.2 µM (GIN8 cells)[2]
Compound 12b 1H-pyrazolo[3,4-d]pyrimidineEGFR, EGFRT790MCancer (preclinical)0.016 µM (EGFRWT), 0.236 µM (EGFRT790M)
Compound 33 Pyrazolo[3,4-d]pyrimidineFLT3, VEGFR2Acute Myeloid Leukemia (preclinical)Not specified

Impact on Key Signaling Pathways

The therapeutic efficacy of pyrimidinyl-pyrazolamine inhibitors stems from their ability to modulate critical cellular signaling pathways that are often hijacked in disease states.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling cascade is crucial for the development, survival, and proliferation of B-cells. In many B-cell malignancies, this pathway is constitutively active, driving tumor growth. Ibrutinib, by irreversibly inhibiting BTK, a key kinase in this pathway, effectively shuts down this pro-survival signaling.

G BCR BCR Lyn/Syk Lyn/Syk BCR->Lyn/Syk BTK BTK Lyn/Syk->BTK PLCg2 PLCg2 BTK->PLCg2 Downstream Signaling Downstream Signaling PLCg2->Downstream Signaling Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Figure 2: Simplified B-Cell Receptor (BCR) signaling pathway and the point of inhibition by Ibrutinib.

Src Family Kinase (SFK) Signaling

Src family kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and migration. Their aberrant activation is implicated in the progression of many solid tumors. Early pyrazolopyrimidine inhibitors like PP1 and PP2 demonstrated the feasibility of targeting SFKs.

G Growth Factor Receptors Growth Factor Receptors Src Src Growth Factor Receptors->Src Downstream Effectors Downstream Effectors Src->Downstream Effectors PP2 PP2 PP2->Src Inhibits

Figure 3: Simplified Src signaling pathway and the point of inhibition by PP2.

Experimental Protocols: Synthesis and Biological Evaluation

General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

A common synthetic route to the pyrazolo[3,4-d]pyrimidine scaffold involves the cyclization of a substituted 5-aminopyrazole-4-carbonitrile with formic acid.

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • To a solution of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine in ethanol, reflux the mixture for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid is refluxed for 7 hours.[2]

  • After cooling, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Recrystallization from ethanol affords the desired pyrazolo[3,4-d]pyrimidinone.[2]

General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is often achieved through the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • React 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethoxide.

  • Reflux the mixture for 24 hours.[3]

  • After cooling, acidify the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the dihydroxy-heterocycle.[3]

Step 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • Treat the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with phosphorus oxychloride.

  • Heat the mixture to 80°C for 5 hours.[3]

  • Carefully quench the reaction with ice water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloro-derivative.[3]

In Vitro Kinase Inhibition Assay Protocol

The following is a general protocol for determining the in vitro inhibitory activity of a pyrimidinyl-pyrazolamine compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific peptide substrate

  • Test compound dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Future Directions and Conclusion

The discovery and development of pyrimidinyl-pyrazolamine compounds represent a remarkable success story in medicinal chemistry. From their humble beginnings as synthetic curiosities, they have evolved into a cornerstone of targeted therapy, particularly in the treatment of cancer. The journey is far from over. Ongoing research continues to explore new synthetic methodologies, expand the diversity of the scaffold, and identify novel kinase targets. The development of next-generation inhibitors with improved selectivity profiles and the ability to overcome drug resistance remains a key focus. Furthermore, the application of this versatile scaffold is expanding beyond oncology into other therapeutic areas such as inflammation and neurodegenerative diseases. The rich history and continued evolution of pyrimidinyl-pyrazolamine compounds ensure their enduring legacy in the pursuit of innovative medicines.

References

  • An Overview of Pyrazolopyrimidine Hybrids with Their Biological Activities. International Journal of Advanced Research in Engineering, Science & Management.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Targeting B cell receptor signaling with ibrutinib in diffuse large B cell lymphoma.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of p
  • Ibrutinib and idelalisib target B cell receptor- but not CXCL12/CXCR4-controlled integrin-mediated adhesion in Waldenström macroglobulinemia.
  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Journal of Leukocyte Biology.
  • Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain.
  • Src Family Kinases. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Src Family Kinases.
  • Src family kinase – Knowledge and References. Taylor & Francis Online.
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances.
  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews.
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Full article: Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Journal of the Chinese Chemical Society.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • EGFR inhibitors and their pharmacophoric features.
  • EGFR inhibitors and their pharmacophoric features.
  • Pyrazolo-pyrimidine-derived c-Src Inhibitor Reduces Angiogenesis and Survival of Squamous Carcinoma Cells by Suppressing Vascular Endothelial Growth Factor Production and Signaling.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances.
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie.
  • Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors. BenchChem.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry.
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in R
  • Application Notes and Protocols for Pyrimidine Deriv
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • List of VEGF/VEGFR inhibitors. Drugs.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Bromo-Substituted Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of working with bromo-substituted heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter these versatile yet often temperamental building blocks in their daily work. Here, we move beyond standard protocols to address the nuanced pitfalls that can lead to failed reactions, low yields, and purification nightmares. Our goal is to provide you with the expert insights and actionable troubleshooting strategies needed to ensure the success of your synthetic campaigns.

This resource is structured into two main sections:

  • A Troubleshooting Guide: This section directly addresses common experimental failures in a question-and-answer format, providing deep mechanistic explanations and detailed protocols to get your reaction back on track.

  • Frequently Asked Questions (FAQs): Here, we tackle broader conceptual questions regarding the stability, reactivity, and handling of bromo-heterocycles.

Troubleshooting Guide: From Failed Reactions to Optimized Protocols

This section is dedicated to solving the specific, practical problems that arise when working with bromo-substituted heterocycles. Each entry details a common issue, explores the underlying chemical principles, and provides a clear, step-by-step protocol for remediation.

Issue 1: Low Yield and Significant Debromination in Suzuki-Miyaura Cross-Coupling

"I'm performing a Suzuki-Miyaura coupling with 3-bromo-pyridine and a boronic acid, but I'm consistently getting low yields of my desired product along with a significant amount of pyridine. What is causing this and how can I fix it?"

This is a classic problem when working with electron-deficient heterocyles like pyridines. The primary culprit is often a competing side reaction known as proto-debromination (or hydro-debromination), where the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture.

Mechanistic Insight: Proto-debromination can occur at several stages of the catalytic cycle. It is often facilitated by the palladium catalyst itself, particularly if the oxidative addition product has a sufficiently long lifetime to interact with trace water, alcohols, or even basic anions in the reaction mixture. Electron-deficient rings, like pyridine, are particularly susceptible because the C-Br bond is polarized, making the carbon atom more electrophilic and prone to side reactions.

Troubleshooting Protocol:

  • Rigorous Control of Reaction Conditions:

    • Inert Atmosphere: Ensure your reaction vessel and solvents are thoroughly deoxygenated. Use a high-purity inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction. Oxygen can lead to catalyst degradation and promote side reactions.

    • Dry Solvents: Use freshly distilled or anhydrous grade solvents. Water is a common proton source for debromination. Even seemingly "dry" solvents can contain enough water to be problematic.

  • Reagent Selection and Stoichiometry:

    • Base Selection: The choice of base is critical. While stronger bases can accelerate the catalytic cycle, they can also promote debromination. Consider switching from a strong base like Cs₂CO₃ or K₃PO₄ to a milder one like K₂CO₃.

    • Boronic Acid Quality: Ensure your boronic acid or ester is of high purity. Impurities can chelate to the catalyst and inhibit its activity.

  • Catalyst and Ligand Optimization:

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are often preferred as they promote rapid reductive elimination, minimizing the lifetime of intermediates that can lead to debromination.

    • Catalyst Loading: While it may seem counterintuitive, sometimes decreasing the catalyst loading can reduce the rate of side reactions relative to the desired productive coupling.

Optimized Protocol for Suzuki-Miyaura Coupling of 3-Bromo-Pyridine:

Parameter Recommendation Rationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Provides a good balance of activity and stability.
Ligand SPhos or XPhosBulky, electron-rich ligands that accelerate reductive elimination.
Base K₂CO₃ or K₃PO₄Milder bases can reduce the incidence of debromination.
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/EtOH/H₂OCarefully control the amount of water.
Temperature 80-100 °CUse the lowest temperature that provides a reasonable reaction rate.

Workflow for Minimizing Debromination:

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling.

Issue 2: Uncontrolled Reactivity and Side Products in Lithium-Halogen Exchange

"I am attempting a lithium-halogen exchange on 2-bromothiophene at -78 °C, followed by quenching with an electrophile. However, I'm getting a complex mixture of products, including what appears to be the protonated starting material. How can I improve the selectivity and yield?"

Lithium-halogen exchange is a powerful tool, but it is also a very fast and often exothermic reaction. With bromo-heterocycles, several factors can lead to a poor outcome, including temperature fluctuations, reagent stoichiometry, and the stability of the resulting lithiated intermediate.

Mechanistic Insight: The reaction of an organolithium reagent (like n-BuLi or t-BuLi) with a bromo-heterocycle proceeds through an 'ate' complex. The stability of the resulting lithiated heterocycle is paramount. For a compound like 2-lithiothiophene, it is relatively stable at low temperatures. However, if the temperature rises, it can undergo decomposition or react with other species in the flask. Furthermore, trace moisture will rapidly quench the highly basic organolithium species.

Troubleshooting Protocol:

  • Strict Temperature Control:

    • Maintain -78 °C: A dry ice/acetone bath is essential. Ensure the reaction flask is well-submerged and the bath is maintained throughout the addition and stirring time. Localized warming during the addition of the organolithium reagent is a common cause of side reactions.

    • Slow Addition: Add the organolithium reagent dropwise to a solution of the bromo-heterocycle. This helps to dissipate the heat of reaction and prevent temperature spikes.

  • Reagent Quality and Stoichiometry:

    • Titrate Your Organolithium: The concentration of commercial organolithium reagents can vary. It is crucial to titrate them before use to ensure accurate stoichiometry. A common method is the titration with N-benzylbenzamide.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the organolithium reagent to ensure complete conversion of the starting material.

  • Solvent Choice:

    • Anhydrous Ethereal Solvents: THF or diethyl ether are the solvents of choice as they are relatively inert and can stabilize the organolithium species. Ensure they are rigorously dried before use.

Step-by-Step Protocol for Controlled Lithium-Halogen Exchange:

  • Setup: Under a positive pressure of argon, add the bromo-heterocycle to a flame-dried flask equipped with a magnetic stir bar and a thermometer. Dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition: Slowly add the titrated organolithium reagent dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for the recommended time (typically 15-60 minutes, depending on the substrate).

  • Quenching: Add the electrophile as a solution in THF, again maintaining the low temperature.

  • Workup: Allow the reaction to slowly warm to room temperature before quenching with a saturated aqueous solution of NH₄Cl.

Logical Flow for Successful Lithiation:

G A Start: Bromo-heterocycle in Anhydrous THF B Cool to -78°C A->B C Slow, Dropwise Addition of Titrated n-BuLi B->C D Maintain at -78°C (15-60 min) C->D I Side Reaction: Protonation C->I Trace H₂O E Formation of Lithiated Intermediate D->E H Side Reaction: Decomposition D->H Temp > -70°C F Quench with Electrophile at -78°C E->F G Desired Product F->G

Caption: Key steps and potential pitfalls in lithium-halogen exchange.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of bromo-substituted heterocyclic compounds?

The stability of bromo-heterocycles is governed by a combination of factors:

  • Aromaticity of the Ring: More aromatic systems tend to be more stable.

  • Electron Density of the Ring: Electron-rich heterocyles (e.g., pyrroles, furans) can be more susceptible to oxidative degradation, while electron-deficient rings (e.g., pyridines, pyrazines) are more stable but can present challenges in certain reactions.

  • Position of the Bromine Atom: The position of the bromine can significantly impact its reactivity and the stability of the molecule. For example, a bromine atom adjacent to a heteroatom can have different electronic properties than one further away.

  • Presence of Other Functional Groups: Other functional groups on the ring can influence the overall stability through inductive and resonance effects.

Q2: How does the position of the bromine atom on the heterocyclic ring affect its reactivity in cross-coupling reactions?

The position of the bromine atom is a critical determinant of reactivity. In general, for a six-membered ring like pyridine:

  • 2- and 4-positions: Bromines at these positions are generally more reactive in nucleophilic aromatic substitution and cross-coupling reactions due to the ability of the nitrogen atom to stabilize the negative charge in the transition state.

  • 3-position: A bromine at the 3-position is typically less reactive as it does not benefit from this direct electronic stabilization from the nitrogen atom.

For five-membered rings, the reactivity is also position-dependent and influenced by the nature and position of the heteroatoms.

Q3: Are there any "greener" or more sustainable alternatives to traditional palladium-catalyzed cross-coupling reactions for these substrates?

Yes, the field of green chemistry is actively developing alternatives. Some promising areas include:

  • Iron Catalysis: Iron is an earth-abundant and less toxic metal that has shown promise in certain cross-coupling reactions.

  • Photoredox Catalysis: Using light to drive chemical reactions can often be done at room temperature and may offer different reactivity profiles.

  • Enzyme-Catalyzed Reactions: While still an emerging area, the use of enzymes for C-C and C-N bond formation is a very attractive green alternative.

  • Reactions in Water or Bio-based Solvents: Moving away from traditional organic solvents is a key goal of green chemistry.

While these methods are not yet as broadly applicable as palladium catalysis, they represent an exciting and important direction for future research.

References

  • Title: The Suzuki-Miyaura cross-coupling reaction in the industrial production of pharmaceuticals. Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Ligand-assisted palladium-catalyzed C-C and C-N bond forming reactions. Source: Pure and Applied Chemistry URL: [Link]

  • Title: Recent advances in the Suzuki-Miyaura reaction. Source: Chemical Society Reviews URL: [Link]

  • Title: Organolithiums: Selectivity for Synthesis. Source: Elsevier Science URL: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.